
N-(4-isopropylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)propanamide, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)propanamide has been extensively studied for its potential applications in various scientific fields. One of the significant applications of N-(4-isopropylphenyl)propanamide is as a ligand for the synthesis of metal complexes. These metal complexes have been shown to exhibit excellent catalytic activity in various organic transformations.
N-(4-isopropylphenyl)propanamide has also been studied for its potential use in the treatment of cancer. Studies have shown that N-(4-isopropylphenyl)propanamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(4-isopropylphenyl)propanamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of N-(4-isopropylphenyl)propanamide is not fully understood. However, studies have shown that N-(4-isopropylphenyl)propanamide can bind to specific receptors in the body, resulting in the activation of various signaling pathways. These signaling pathways can lead to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)propanamide has been shown to have biochemical and physiological effects in various studies. In vitro studies have shown that N-(4-isopropylphenyl)propanamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(4-isopropylphenyl)propanamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-isopropylphenyl)propanamide in lab experiments is its high purity and stability. Additionally, N-(4-isopropylphenyl)propanamide is readily available and can be synthesized in large quantities. However, one limitation of using N-(4-isopropylphenyl)propanamide is its potential toxicity. Therefore, caution should be exercised when handling N-(4-isopropylphenyl)propanamide in the laboratory.
Zukünftige Richtungen
There are several future directions for the study of N-(4-isopropylphenyl)propanamide. One of the potential directions is the development of new metal complexes using N-(4-isopropylphenyl)propanamide as a ligand. These metal complexes can be used in various catalytic applications. Additionally, further studies can be conducted to investigate the potential of N-(4-isopropylphenyl)propanamide as a therapeutic agent for the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, N-(4-isopropylphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of N-(4-isopropylphenyl)propanamide involves the reaction of 4-isopropylaniline with propanoyl chloride in the presence of a base. N-(4-isopropylphenyl)propanamide has been extensively studied for its potential applications in various scientific fields, including catalysis and cancer treatment. N-(4-isopropylphenyl)propanamide has been shown to have biochemical and physiological effects and has advantages and limitations for lab experiments. Finally, there are several future directions for the study of N-(4-isopropylphenyl)propanamide, including the development of new metal complexes and investigating its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(4-isopropylphenyl)propanamide involves the reaction of 4-isopropylaniline with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism, resulting in the formation of N-(4-isopropylphenyl)propanamide. The yield of the reaction can be improved by optimizing the reaction conditions such as the amount of reagents, temperature, and reaction time.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
N-(4-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C12H17NO/c1-4-12(14)13-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
HSQGZADLZGLGAK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C(C)C |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



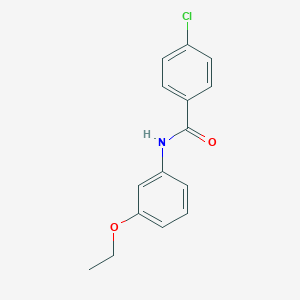

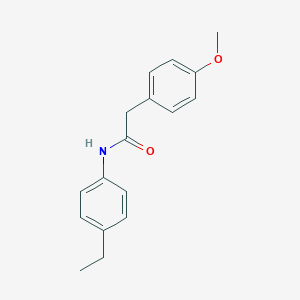

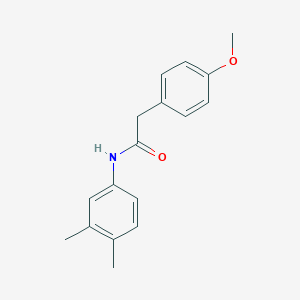

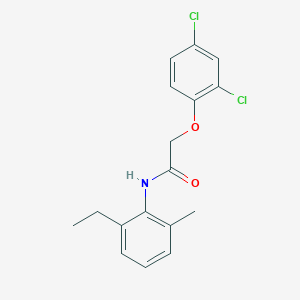

![Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)
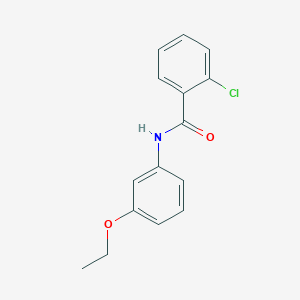
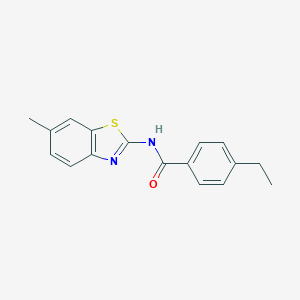
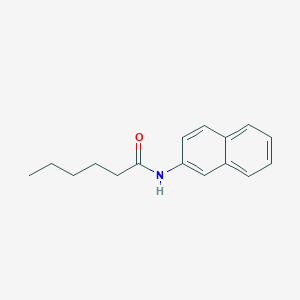
![2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide](/img/structure/B291835.png)
